5-(4-formylphenyl)furan-2-carboxylic acid
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Overview
Description
5-(4-Formylphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a formyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-formylphenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxymethylfurfural, a compound derived from biomass.
Protection of the Formyl Group: The formyl group of 5-hydroxymethylfurfural is protected by acetalization with 1,3-propanediol to prevent degradation and premature oxidation.
Oxidation: The protected intermediate is then oxidized using a hydroxyapatite-supported gold catalyst in the presence of oxygen. This step converts the intermediate to 5-formylfuran-2-carboxylic acid.
Deprotection: The final step involves deprotection of the formyl group using mineral acids to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The use of protective chemistry and selective oxidation ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 5-(4-Carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxymethylphenyl)furan-2-carboxylic acid.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-(4-Formylphenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-formylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-carboxylic acid: Similar structure but lacks the phenyl group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of a formyl group.
5-Hydroxymethylfurfural: Precursor in the synthesis of 5-(4-formylphenyl)furan-2-carboxylic acid.
Properties
CAS No. |
400744-65-2 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(4-formylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15) |
InChI Key |
GFSJSDMWCMSHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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